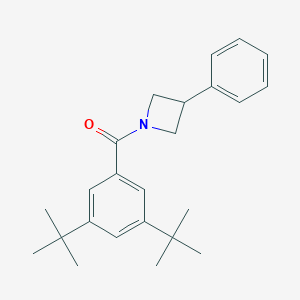
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, it has been shown to have low toxicity towards normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and good yield when synthesized using the appropriate method. Additionally, its low toxicity towards normal cells makes it a promising candidate for further research. However, one of the limitations is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer therapy. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as a ligand for the preparation of metal complexes with potential applications in catalysis and material science can be further explored. Finally, its potential use as an antimicrobial agent can also be further investigated.
Méthodes De Synthèse
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been synthesized using different methods. One of the most commonly used methods is the reaction between 6-methoxy-1,3-benzothiazol-2-amine and ethyl 2-bromoacetate, followed by reaction with hydrazine hydrate and methyl chloroformate. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Propriétés
Formule moléculaire |
C13H12N4O3S |
|---|---|
Poids moléculaire |
304.33 g/mol |
Nom IUPAC |
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O3S/c1-19-7-3-4-9-10(5-7)21-13(16-9)17-11(14)8(6-15-17)12(18)20-2/h3-6H,14H2,1-2H3 |
Clé InChI |
XYBLSEHQPOSKBX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B286555.png)
![2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)


![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)